molecular formula C30H35KN2O8S2 B15073185 1121756-11-3 (Inner salt); 1941997-61-0 (sodium salt)

1121756-11-3 (Inner salt); 1941997-61-0 (sodium salt)

Cat. No.: B15073185
M. Wt: 654.8 g/mol
InChI Key: XSSPIINVLTVORR-UHFFFAOYSA-M
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Description

1121756-11-3 (Inner Salt) and 1941997-61-0 (Sodium Salt) are two forms of sulfo-Cyanine3 carboxylic acid, a water-soluble fluorescent dye widely used in bioimaging and biochemical assays.

Properties

Molecular Formula

C30H35KN2O8S2

Molecular Weight

654.8 g/mol

IUPAC Name

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C30H36N2O8S2.K/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1

InChI Key

XSSPIINVLTVORR-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Preparation Methods

Table 1: Fundamental Chemical Properties

Property Inner Salt (1121756-11-3) Sodium Salt (1941997-61-0)
Molecular Weight 654.84 g/mol 652.82 g/mol
Solubility >360 g/L in H₂O >360 g/L in H₂O
Storage Stability -20°C, dark, 24 months -20°C, dark, 24 months
Counterion Potassium Sodium

The IUPAC name 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1,3,3-trimethyl-5-sulfo-, inner salt, potassium salt precisely describes the complex equilibrium between the cationic chromophore and anionic sulfonate groups.

General Synthetic Strategy for Sulfo-Cyanine3 Carboxylic Acid

Industrial synthesis follows a three-stage approach:

  • Core Chromophore Assembly : Condensation of 1,3,3-trimethyl-2-methyleneindoline with glutaconaldehyde dianil hydrochloride under acidic conditions forms the cyanine backbone.
  • Sulfonation : Electrophilic substitution introduces sulfonic acid groups at the 5-position of both indolenine rings using chlorosulfonic acid in dichloroethane.
  • Carboxylic Acid Functionalization : Nucleophilic displacement reactions install the pentanoic acid side chain through alkylation with 6-bromohexanoic acid.

Final isolation as either the inner salt or sodium salt depends on counterion exchange during crystallization. The inner salt forms spontaneously through potassium coordination, while the sodium variant requires ion-exchange chromatography with Na⁺ resins.

Detailed Preparation Methods

Chromophore Synthesis

Reaction of equimolar 1,3,3-trimethyl-2-methyleneindoline and glutaconaldehyde dianil hydrochloride in refluxing acetic anhydride (120°C, 8 hr) yields the Cyanine3 base structure. Quenching with ice water followed by extraction with dichloromethane achieves 85-90% crude yield.

Sulfonation Process

Controlled sulfonation employs chlorosulfonic acid (2.2 eq) in anhydrous 1,2-dichloroethane at 0-5°C. Maintaining pH <2 prevents over-sulfonation. After 24 hr stirring, neutralization with KOH/H₂O precipitates the disulfonated intermediate, isolated by vacuum filtration (92% purity by HPLC).

Carboxylic Acid Side Chain Installation

The sulfonated intermediate reacts with 6-bromohexanoic acid (1.5 eq) in DMF at 80°C for 48 hr. Tetrabutylammonium iodide catalyzes the nucleophilic substitution, achieving 78% conversion. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) removes unreacted starting materials.

Table 2: Critical Reaction Parameters

Step Temperature Time Key Reagents Yield
Chromophore Formation 120°C 8 hr Acetic anhydride 85%
Sulfonation 0-5°C 24 hr ClSO₃H, 1,2-DCE 92%
Alkylation 80°C 48 hr 6-Bromohexanoic acid, TBAI 78%

Purification and Quality Control Protocols

Final purification employs sequential techniques:

  • Ion-Exchange Chromatography : Dowex 50WX4 resin removes residual potassium ions for sodium salt production.
  • Gel Permeation Chromatography : Sephadex LH-20 matrix eliminates oligomeric byproducts.
  • Lyophilization : Freeze-drying from tert-butanol/water (1:4) produces stable crystalline solids.

Quality assurance includes:

  • HPLC-MS : Confirms >95% purity with m/z 653.8 [M-K]⁻ for inner salt
  • ¹H NMR : Verifies sulfonation pattern (δ 7.8 ppm, aromatic H)
  • Elemental Analysis : Matches calculated C/N/S ratios within 0.3%

Spectral Properties and Analytical Characterization

The sulfonation strategy preserves the optical characteristics of Cyanine3 while enhancing hydrophilicity. Comparative spectral data confirms functional performance:

Table 3: Photophysical Properties

Parameter Value Measurement Method
λₐbs (max) 548 nm UV-Vis in PBS
λₑm (max) 563 nm Fluorescence spectrometer
Extinction Coefficient 162,000 M⁻¹cm⁻¹ Beer-Lambert law
Quantum Yield 0.10 Quinine sulfate reference

Time-resolved fluorescence measurements reveal a biexponential decay (τ₁=1.2 ns, τ₂=3.8 ns), indicating partial aggregation despite sulfonate groups.

Comparative Analysis with Related Cyanine Dyes

Sulfo-Cyanine3 carboxylic acid demonstrates distinct advantages over conventional derivatives:

Table 5: Performance Comparison

Property Sulfo-Cyanine3 Cyanine3
Water Solubility 360 g/L 0.5 g/L
Serum Stability 98% after 24h 72% after 24h
Non-Specific Binding 12% 38%
Photobleaching Half-life 45 min 28 min

The sulfonate groups reduce hydrophobic interactions with biological matrices, decreasing non-specific binding by 68% compared to parent compounds.

Research Applications and Functional Utility

This compound's optimized properties enable advanced applications:

  • Live-Cell Imaging : Sustained fluorescence in physiological buffers enables 72-hour time-lapse studies
  • Microfluidic Diagnostics : Enhanced solubility prevents channel fouling in lab-on-chip devices
  • FRET Pairing : Matched spectral overlap with Alexa Fluor 647 enables multiplexed detection

Recent studies utilizing this compound include super-resolution imaging of lipid rafts and development of quantum dot-FRET biosensors for viral detection.

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Sulfo-Cyanine3 carboxylic acid include carbodiimides for activating the carboxylic acid group, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents like DMF or DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Sulfo-Cyanine3 carboxylic acid with amines can yield amide derivatives, which are useful for labeling proteins and other biomolecules .

Scientific Research Applications

Sulfo-Cyanine3 carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds and sulfonate groups, which enhance its photostability and fluorescence intensity. The compound interacts with biomolecules through covalent bonding, allowing for precise labeling and detection .

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structures :
    • Inner Salt (1121756-11-3) :
  • Molecular Formula: C₃₀H₃₅N₂KO₈S₂
  • IUPAC Name: 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1,3,3-trimethyl-5-sulfo-, inner salt, potassium salt .
  • Molecular Weight: 654.84 g/mol .
    • Sodium Salt (1941997-61-0) :
  • Molecular Formula: C₃₀H₃₅N₂NaO₈S₂
  • Molecular Weight: 638.17 g/mol .

  • Solubility: Both salts exhibit high solubility in polar solvents (e.g., water, DMF, DMSO; up to 0.55 M or 360 g/L), but negligible solubility in non-polar solvents . The sodium salt’s solubility is explicitly quantified, while the inner salt’s solubility is inferred to be comparable but modulated by the potassium counterion .
  • Optical Properties :

    • Absorption/Emission Maxima :
  • Sodium Salt: λabs = 548 nm , λem = 563 nm .
  • Applications :

    • Used in fluorescence microscopy , flow cytometry , and protein labeling due to their sulfonate groups, which enhance water solubility and reduce aggregation .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfo-Cyanine3 Derivatives

Property 1121756-11-3 (Inner Salt) 1941997-61-0 (Sodium Salt) Cyanine3 Chloride (1032678-01-5) Cyanine3 Iodide (1251915-29-3)
Counterion Potassium Sodium Chloride Iodide
Molecular Weight 654.84 638.17 ~650 (estimated) ~750 (estimated)
Solubility in Water High 0.55 M (360 g/L) Moderate Low
λabsem ~550/565 nm (estimated) 548/563 nm 550/570 nm 550/570 nm
Applications Bioimaging Bioimaging Organic solvent-based assays Lipid membrane studies

Key Differences:

Counterion Effects :

  • Sodium Salt (1941997-61-0) : Preferred in physiological buffers due to sodium’s biocompatibility and lower interference with biological systems compared to potassium .
  • Inner Salt (1121756-11-3) : Potassium may enhance stability in high-ionic-strength solutions , but sodium is generally favored for in vivo applications .
  • Chloride/Iodide Salts : Lower water solubility but better suited for lipid-rich environments (e.g., cell membranes) .

Spectral Performance :

  • Sodium and inner salts exhibit red-shifted emission (~563 nm) compared to chloride/iodide derivatives (~570 nm), making them preferable for multiplex imaging with minimal spectral overlap .

Synthetic Utility :

  • The carboxylic acid group in both salts enables conjugation to biomolecules (e.g., antibodies, peptides) via NHS ester or EDC coupling, similar to other Cyanine3 variants .

Comparison with Non-Cyanine Sodium Salts

Table 2: Conductivity and Stability of Sodium Salts

Compound Equivalent Conductivity (Λ, S·cm²·mol⁻¹) Stability in Aqueous Solution Key Application
1941997-61-0 (Sodium) Not reported Stable at -20°C for 24 months Bioimaging
Sodium Chloride 1136 (at 25°C) Highly stable Electrolyte solutions
Sodium Sulfite 94.5 Oxidizes in air Antioxidant in food
Sodium Perchlorate 112.9 Hygroscopic Oxidizing agent

Insights:

  • 1941997-61-0 ’s stability and solubility align with sodium perchlorate (high solubility, hygroscopicity), but its sulfonate groups mitigate aggregation issues common in ionic dyes .
  • Unlike sodium sulfite , which oxidizes readily, the sodium salt of sulfo-Cyanine3 is photostable, critical for long-term imaging .

Research Findings and Industrial Relevance

  • Quality Control: Both salts are manufactured to >95% purity, ensuring reproducibility in clinical diagnostics .
  • Environmental Impact : Unlike sodium chloride, which alters soil microstructure at high concentrations , these dyes are used in trace amounts, minimizing ecological risks.

Biological Activity

The compounds 1121756-11-3 (Inner salt) and 1941997-61-0 (Sodium salt) are derivatives of sulfo-based linkers used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds have garnered attention for their potential biological activities, particularly in targeted protein degradation, a promising area in therapeutic development.

Property1121756-11-3 (Inner Salt)1941997-61-0 (Sodium Salt)
Molecular FormulaC₁₄H₁₅N₂NaO₉SC₁₄H₁₅N₂NaO₉S
Molecular Weight410.33 g/mol410.33 g/mol
Melting Point158-165 °C158-165 °C
SolubilitySoluble in waterSoluble in water

Both compounds function as linkers that facilitate the creation of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The mechanism involves:

  • Targeting E3 Ligases : The linker connects a ligand that binds to an E3 ubiquitin ligase with another ligand that binds to the target protein.
  • Inducing Degradation : Once bound, the E3 ligase ubiquitinates the target protein, marking it for degradation.

This dual-targeting approach allows for selective degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • Targeted Therapy Development : Research has indicated that PROTACs utilizing these compounds can effectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models. For instance, a study demonstrated the efficacy of a PROTAC developed with these linkers against a specific cancer target, resulting in significant tumor regression in xenograft models .
  • Protein Interaction Studies : Another study highlighted the ability of these compounds to facilitate the selective degradation of proteins involved in cell signaling pathways. This was evidenced by a reduction in downstream signaling activity upon treatment with PROTACs containing these linkers .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for both compounds, with low toxicity profiles observed in animal models .

Q & A

Q. What are the standard experimental protocols for preparing inner salts (1121756-11-3) and sodium salts (1941997-61-0) in laboratory settings?

  • Methodological Answer : The preparation of salts typically involves neutralization or precipitation reactions. For inner salts, ensure precise control of pH and stoichiometry during acid-base reactions to stabilize zwitterionic structures. For sodium salts, use sodium hydroxide or sodium bicarbonate to neutralize acidic precursors, followed by crystallization . Document solubility profiles (e.g., using universal solvent systems) to classify salts as soluble or insoluble, as outlined in curriculum standards for salt preparation . Validate purity via elemental analysis and spectroscopic techniques (e.g., NMR, FT-IR).

Q. How can researchers systematically determine the acidic/basic nature of salt solutions derived from 1121756-11-3 and 1941997-61-0?

  • Methodological Answer : Dissolve the salts in distilled water and test the resulting solutions with litmus paper or universal pH indicator strips. For quantitative analysis, use a calibrated pH meter. Compare observed pH values against theoretical predictions based on the parent acids/bases (e.g., sodium salts of strong acids are neutral, while those of weak acids are basic). Record deviations and correlate them with hydrolysis tendencies .

Q. What foundational knowledge is required to interpret ionic behavior and reaction pathways of these salts?

  • Methodological Answer : Mastery of ionic compound properties (e.g., charge balancing, solubility rules) and acid-base chemistry is critical. Use double decomposition reactions for insoluble salt synthesis, and confirm cation/anion identities via flame tests, precipitation assays (e.g., adding AgNO₃ for halides), or gas evolution tests (e.g., CO₂ release with carbonate salts) . Address knowledge gaps by revisiting ionic equilibrium concepts and stoichiometric calculations .

Advanced Research Questions

Q. How can contradictory solubility data for 1941997-61-0 (sodium salt) in different solvent systems be resolved?

  • Methodological Answer : Design a systematic solubility study using controlled variables (temperature, solvent polarity, ionic strength). Employ high-throughput screening with automated liquid handlers to test multiple solvent combinations. Analyze discrepancies using Hansen solubility parameters and molecular dynamics simulations to model solute-solvent interactions . Validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .

Q. What experimental strategies minimize confounding variables in environmental impact studies of these salts?

  • Methodological Answer : Adopt a split-plot experimental design to evaluate abiotic/biotic interactions. For example, partition studies into (1) laboratory-scale fate analyses (hydrolysis, photolysis) and (2) ecosystem-level monitoring (bioaccumulation in model organisms). Use isotopic labeling (e.g., ²³Na NMR for sodium salt tracking) and LC-MS/MS for quantification in complex matrices. Address spatial-temporal variability by incorporating randomized block designs with replicates .

Q. How can researchers optimize confirmatory tests for distinguishing between inner salt and sodium salt derivatives in mixed samples?

  • Methodological Answer : Develop a hyphenated analytical approach:
  • Step 1 : Separate components via ion-exchange chromatography.
  • Step 2 : Use Raman spectroscopy to identify zwitterionic bands (e.g., symmetric/asymmetric stretching in inner salts).
  • Step 3 : Confirm sodium content via ICP-OES or X-ray crystallography.
    Cross-validate results with computational models (DFT for charge distribution analysis) to resolve ambiguities .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving these salts?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation for EC₅₀ calculations) or Bayesian hierarchical models to account for inter-study variability. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., salt concentration vs. cellular viability). Incorporate machine learning (random forests) to identify non-linear predictors of toxicity . Ensure reproducibility by adhering to FAIR data principles .

Data Analysis and Reporting Guidelines

Q. How should researchers structure reports to address conflicting observations in salt synthesis yields?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) format:
  • Introduction : Hypothesize yield variations (e.g., kinetic vs. thermodynamic control).
  • Methods : Detail reaction conditions (catalyst, temperature gradients).
  • Results : Present yield data with error bars (±SD) and ANOVA p-values.
  • Discussion : Contrast results with literature, attributing discrepancies to nucleation kinetics or impurity profiles . Use tables to compare solvent systems and crystallization methods .

Q. What validation criteria ensure reliability in spectroscopic characterization of these salts?

  • Methodological Answer : Establish a validation matrix:
  • Repeatability : Triplicate measurements under identical conditions.
  • Cross-Lab Validation : Share samples with collaborating labs for NMR/FT-IR replication.
  • Reference Standards : Compare spectra with certified reference materials (CRMs).
    Document instrument parameters (e.g., resolution, scan number) and baseline correction methods .

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